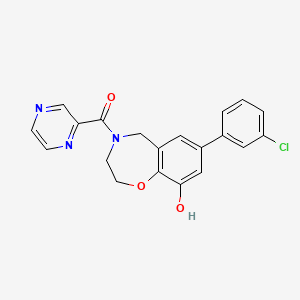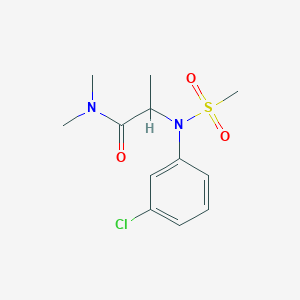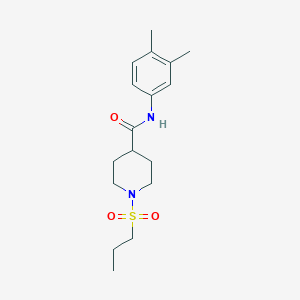![molecular formula C11H14F3NO3S B5339559 N-[4-(trifluoromethoxy)phenyl]-1-butanesulfonamide](/img/structure/B5339559.png)
N-[4-(trifluoromethoxy)phenyl]-1-butanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(trifluoromethoxy)phenyl]-1-butanesulfonamide, commonly known as TFB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. TFB belongs to the class of sulfonamide compounds and is widely used in the pharmaceutical industry for the synthesis of novel drugs. The purpose of
Scientific Research Applications
TFB has been extensively studied for its potential applications in various fields of research. One of the major areas of interest is cancer research, where TFB has been shown to inhibit the growth of cancer cells by blocking the activity of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer. TFB has also been used as a tool to study the role of CA IX in tumor progression and metastasis.
TFB has also been studied for its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis. TFB has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. TFB has also been used to study the role of COX-2 in the development of inflammatory diseases.
Mechanism of Action
TFB exerts its pharmacological effects by inhibiting the activity of specific enzymes such as CA IX and COX-2. TFB binds to the active site of these enzymes and prevents them from carrying out their normal functions. By inhibiting the activity of these enzymes, TFB can disrupt various cellular processes and pathways, leading to the desired pharmacological effects.
Biochemical and Physiological Effects:
TFB has been shown to have various biochemical and physiological effects on the body. In cancer cells, TFB inhibits the activity of CA IX, which is involved in the regulation of pH and ion balance. By blocking the activity of CA IX, TFB can disrupt the pH and ion balance in cancer cells, leading to cell death. In inflammatory cells, TFB inhibits the activity of COX-2, which is involved in the production of inflammatory prostaglandins. By blocking the activity of COX-2, TFB can reduce inflammation and pain.
Advantages and Limitations for Lab Experiments
TFB has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. TFB is also stable and has a long shelf life, making it ideal for use in long-term experiments. However, TFB also has some limitations. It is a relatively new compound, and its pharmacological effects are not fully understood. TFB may also have off-target effects, which could complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on TFB. One area of interest is the development of TFB analogs with improved pharmacological properties. Another area of interest is the identification of new targets for TFB, which could expand its potential applications in various fields of research. Additionally, more research is needed to fully understand the pharmacological effects of TFB and its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of TFB involves the reaction of p-trifluoromethoxyaniline with 1-chlorobutane in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then treated with sodium sulfite to obtain TFB. The purity of TFB can be increased by recrystallization from ethanol.
properties
IUPAC Name |
N-[4-(trifluoromethoxy)phenyl]butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO3S/c1-2-3-8-19(16,17)15-9-4-6-10(7-5-9)18-11(12,13)14/h4-7,15H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGGWOGMWWOQBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC=C(C=C1)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-isobutyl-1,4-diazepan-1-yl)-2-(4-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5339498.png)
![1-(3,4-dichlorophenyl)-3-[(2-methyl-5-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5339501.png)
![4-isopropoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5339506.png)

![3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5339522.png)
![N-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}cyclopentanamine oxalate](/img/structure/B5339531.png)
![(3S*,5S*)-1-[(isopropylthio)acetyl]-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5339545.png)
![1-(4-methoxyphenyl)-4-[(2-methylphenyl)acetyl]piperazine](/img/structure/B5339567.png)
![N-[2-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine](/img/structure/B5339580.png)
![6-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5339583.png)

